methyl N-(4-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}phenyl)carbamate
Description
Methyl N-(4-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}phenyl)carbamate is a synthetic organic compound featuring a pyrimidine core substituted with methyl (4,6-positions) and methylsulfanyl (2-position) groups. The pyrimidine moiety is linked via a propanamide chain to a phenyl ring, which is further modified by a methyl carbamate group. The compound’s synthesis likely involves coupling reactions, as inferred from analogous procedures in , where carbodiimide-based activation is used for amide bond formation .
Properties
IUPAC Name |
methyl N-[4-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoylamino]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-11-15(12(2)20-17(19-11)26-4)9-10-16(23)21-13-5-7-14(8-6-13)22-18(24)25-3/h5-8H,9-10H2,1-4H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUNQBJAFPGYJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2=CC=C(C=C2)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl N-(4-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}phenyl)carbamate, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrimidine ring substituted with methyl and methylsulfanyl groups, linked via a propanamide chain to a phenyl group. Its molecular formula is , with a molecular weight of 359.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H25N3O2S |
| Molecular Weight | 359.5 g/mol |
| CAS Number | 1210176-69-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various metabolic pathways. The pyrimidine moiety is known to exhibit inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. By inhibiting DHFR, the compound may reduce the availability of tetrahydrofolate, thereby impacting nucleotide synthesis and cell division .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrimidine have shown promising results in inhibiting the growth of various cancer cell lines.
Case Study:
In vitro studies demonstrated that related pyrimidine derivatives inhibited the proliferation of human cancer cell lines (e.g., HT29 colon cancer cells) with IC50 values in the low micromolar range . The structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups enhances anticancer activity.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Research indicates that pyrimidine derivatives possess antibacterial and antifungal properties.
Case Study:
A study evaluating the antimicrobial efficacy of similar compounds found that they exhibited significant inhibition against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism involves disruption of microbial cell wall synthesis and interference with nucleic acid metabolism .
Research Findings
- Dihydrofolate Reductase Inhibition : this compound shows high affinity for DHFR, leading to decreased folate levels necessary for DNA synthesis .
- Anticancer Efficacy : The compound demonstrated significant cytotoxicity against several cancer cell lines in vitro, suggesting its potential as a therapeutic agent in oncology .
- Antimicrobial Properties : Exhibiting broad-spectrum activity against various pathogens, this compound's derivatives have been shown to inhibit bacterial growth effectively .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
